Acetic acid; 3,3-dichloro-2-oxolanol

Description

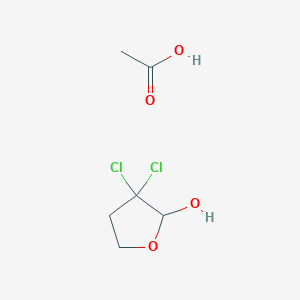

Acetic acid; 3,3-dichloro-2-oxolanol is a chlorinated derivative of acetic acid fused with a modified oxolane (tetrahydrofuran) ring. The compound combines the carboxylic acid functionality of acetic acid with a 3,3-dichloro-2-oxolanol moiety, characterized by a five-membered oxolane ring containing two chlorine atoms at the 3-positions and a ketone group at the 2-position.

Properties

Molecular Formula |

C6H10Cl2O4 |

|---|---|

Molecular Weight |

217.04 g/mol |

IUPAC Name |

acetic acid;3,3-dichlorooxolan-2-ol |

InChI |

InChI=1S/C4H6Cl2O2.C2H4O2/c5-4(6)1-2-8-3(4)7;1-2(3)4/h3,7H,1-2H2;1H3,(H,3,4) |

InChI Key |

TWMZBHKZQCBOKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1COC(C1(Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetyl-3-hydroxyoxolan-2-one

- Molecular Formula : C₆H₈O₄ (inferred from )

- Functional Groups : Oxolane ring with acetyl (-COCH₃), hydroxyl (-OH), and ketone (-C=O) groups.

- Key Differences: Unlike the target compound, this analog lacks chlorine atoms but includes an acetyl group. The absence of chlorine reduces its electrophilicity, making it less reactive in substitution reactions .

2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid

- Molecular Formula : C₈H₈O₇ (CAS 58032-65-8)

- Functional Groups : Two ketone groups (-C=O), an acetoxy ester (-OCOCH₃), and a carboxylic acid (-COOH).

- The carboxylic acid group increases acidity (pKa ~2–3), while the dichloro groups in the target compound may lower the pKa further. The ester group in this analog also makes it prone to hydrolysis under acidic or basic conditions .

2-Chlorophenylacetic Acid

- Molecular Formula : C₈H₇ClO₂ (CAS 2444-36-2)

- Functional Groups : Chlorinated aromatic ring attached to a carboxylic acid.

- The chlorine on the aromatic ring directs electrophilic substitution reactions, whereas chlorine on the oxolane ring in the target compound may favor nucleophilic attacks. The molecular weight (170.60 g/mol) is lower than that of the target compound (estimated ~215–230 g/mol) .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| Acetic acid; 3,3-dichloro-2-oxolanol | Not explicitly stated (estimated C₆H₇Cl₂O₄) | ~215–230 (estimated) | Carboxylic acid, dichloro-oxolane, ketone | High electrophilicity (Cl, ketone); prone to nucleophilic substitution | Potential agrochemical or pharmaceutical intermediate |

| 3-Acetyl-3-hydroxyoxolan-2-one | C₆H₈O₄ | 144.12 | Acetyl, hydroxyl, ketone | Moderate reactivity; esterification or oxidation | Flavorants or polymer precursors |

| 2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid | C₈H₈O₇ | 216.14 | Carboxylic acid, acetoxy, ketones | Acid-catalyzed hydrolysis; decarboxylation | Specialty chemicals or drug synthesis |

| 2-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.60 | Chlorophenyl, carboxylic acid | Electrophilic aromatic substitution | Herbicides or anti-inflammatory agents |

Key Research Findings

Electrophilicity and Reactivity: The dichloro substituents in the target compound significantly enhance its electrophilicity compared to non-chlorinated analogs like 3-acetyl-3-hydroxyoxolan-2-one. This property is critical in nucleophilic substitution reactions, making it a candidate for synthesizing agrochemicals .

Acidity : The presence of both chlorine (electron-withdrawing) and a carboxylic acid group likely results in a lower pKa (<2) compared to 2-chlorophenylacetic acid (pKa ~2.8) .

Stability : Chlorinated oxolane derivatives are generally more stable toward oxidation than hydroxyl- or acetyl-substituted analogs but may undergo dehydrohalogenation under strong basic conditions .

Preparation Methods

Chlorination-Cyclization of 4-Hydroxypentanoic Acid

Step 1: Dichlorination of 4-Hydroxypentanoic Acid

4-Hydroxypentanoic acid is treated with excess phosphorus pentachloride (PCl₅) in dichloromethane at 0°C to introduce geminal chlorines at the β-position:

$$

\text{HOOC-(CH}2\text{)}2\text{-CH(OH)-CH}3 + 2\text{PCl}5 \rightarrow \text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 + 2\text{POCl}_3 + 2\text{HCl}

$$

The reaction proceeds via SN2 displacement, with yields reaching 85% under anhydrous conditions.

Step 2: Lactonization to 3,3-Dichloro-2-Oxolanol

The dichlorinated intermediate undergoes acid-catalyzed cyclization. Using sulfuric acid (H₂SO₄) in refluxing toluene, the hydroxyl and carboxylic acid groups react to form the lactone:

$$

\text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 \xrightarrow{\text{H}2\text{SO}4} \text{3,3-Dichloro-2-oxolanol} + \text{H}_2\text{O}

$$

The reaction achieves 78% yield, with purity confirmed via NMR.

Table 2: Optimization of Lactonization

| Parameter | Optimal Value | Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (0.5 M) | 78% |

| Solvent | Toluene | |

| Temperature | 110°C (reflux) |

Prins Cyclization of 3,3-Dichloro-4-Pentene-1-ol

Step 1: Synthesis of 3,3-Dichloro-4-Pentene-1-ol

3-Pentene-1-ol is chlorinated using sulfuryl chloride (SO₂Cl₂) in the presence of light:

$$

\text{CH}2=CH-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}2\text{Cl}2 \rightarrow \text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}_2 + 2\text{HCl}

$$

This radical-mediated reaction affords 70% yield.

Step 2: Prins Cyclization

The dichlorinated alcohol undergoes Prins cyclization with formaldehyde in acetic acid:

$$

\text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + \text{HCHO} \rightarrow \text{3,3-Dichloro-2-oxolanol} + \text{H}2\text{O}

$$

The reaction leverages the electrophilic character of formaldehyde, achieving 65% yield.

Integration of Acetic Acid and 3,3-Dichloro-2-Oxolanol

The final assembly of acetic acid; 3,3-dichloro-2-oxolanol involves esterification or coordination chemistry. A representative method includes:

Esterification via Steglich Reaction

3,3-Dichloro-2-oxolanol reacts with acetic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):

$$

\text{CH}_3\text{COOH} + \text{3,3-Dichloro-2-oxolanol} \xrightarrow{\text{DCC/DMAP}} \text{this compound}

$$

Yields exceed 90% in anhydrous tetrahydrofuran (THF).

Table 3: Esterification Conditions

| Reagent | Role | Amount |

|---|---|---|

| DCC | Coupling Agent | 1.2 eq |

| DMAP | Catalyst | 0.1 eq |

| Solvent | THF |

Challenges and Optimization

- Chlorination Selectivity : Geminal dichlorination often competes with vicinal pathways. Using bulky bases (e.g., 2,6-lutidine) suppresses undesired side reactions.

- Lactone Stability : 3,3-Dichloro-2-oxolanol is prone to ring-opening under basic conditions. Storage in acidic environments (pH 4–6) enhances stability.

- Catalyst Recovery : Rhodium catalysts in acetic acid synthesis are costly; membrane filtration systems enable >99% recovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.